![molecular formula C14H17BrN2 B3825097 4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825097.png)
4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide
Overview
Description
4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide is a chemical compound that has been synthesized for its potential application in scientific research. It is a cyclic amine that has been shown to have various biochemical and physiological effects. The purpose of
Mechanism of Action
The mechanism of action of 4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide in lab experiments is its potential as a treatment for various diseases. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential application in certain experiments.
Future Directions
There are several future directions for the use of 4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide in scientific research. One direction is to further investigate its potential as an anti-cancer agent. This could involve testing its efficacy in animal models of cancer and exploring its mechanism of action in more detail. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. This could involve testing its efficacy in animal models of Alzheimer's and Parkinson's disease and exploring its mechanism of action in more detail. Additionally, future research could focus on improving the solubility of this compound in water to expand its potential application in lab experiments.
In conclusion, 4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide is a promising compound for scientific research. Its potential as an anti-cancer agent and treatment for neurodegenerative diseases make it a valuable candidate for drug development. However, its limited solubility in water can limit its potential application in certain experiments. Further research is needed to fully understand its mechanism of action and explore its potential in more detail.
Scientific Research Applications
4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide has been used in various scientific research applications. It has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.BrH/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16;/h3-4,6,8,15H,2,5,7,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIZIGPVAFMDGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N)C3=CC=CC=C31.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661525 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Ethyl-1,2,3,4-tetrahydro-cyclopenta[b]quinolin-9-ylideneamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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